3-(Diethoxy-phosphorylmethyl)-benzoic acid methyl ester
Overview
Description
This would involve providing a brief overview of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s role or use in various applications or industries might also be mentioned.
Synthesis Analysis
This would involve detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or solvents used. The yield and purity of the synthesized compound would also be discussed.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity and the types of chemical reactions it undergoes. Factors influencing these reactions, such as temperature, pressure, and the presence of other substances, might also be discussed.Physical And Chemical Properties Analysis
This would involve discussing properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as its acidity or basicity, might also be discussed.Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Related Compounds
3-(Diethoxy-phosphorylmethyl)-benzoic acid methyl ester is related to compounds synthesized through various chemical reactions. For example, compounds like 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester and 4-amino-5-chloro-N[2-(diethylamino)ethyl]-2-[(butan-2-on-3-yl)oxy]-[carbonyl-14C]benzamide hydrochloride have been synthesized, demonstrating the versatility of benzoic acid methyl esters in chemical synthesis (Zha, 2011), (Standridge & Swigor, 1991).
Catalytic Reduction Studies
The reduction of related benzoic acid esters on catalysts such as yttrium oxide under hydrogen has been examined, providing insights into the reduction behavior of similar compounds (King & Strojny, 1982).
Applications in Material Science
Photovoltaic Device Fabrication
Similar compounds have been used in the fabrication of organic photovoltaic (OPV) cells. For instance, photovoltaic devices fabricated with p-type conjugated multi-branched molecules using benzoic acid methyl ester derivatives show potential in renewable energy applications (Kim et al., 2009).
Esterification in Organic Chemistry
The preparation of esters of carboxylic and phosphoric acid via quaternary phosphonium salts, which is a related chemical process, indicates the potential of 3-(Diethoxy-phosphorylmethyl)-benzoic acid methyl ester in esterification reactions and organic synthesis (Mitsunobu & Yamada, 1967).
Pharmaceutical and Biological Applications
Synthesis of Anticancer Compounds
The synthesis of novel naphthoquinone esters, which are structurally similar to benzoic acid methyl esters, has shown significance in producing compounds with anticancer properties (Kongkathip et al., 2004).
Metabolic Studies in Organisms
The metabolism of related compounds like benzoic acid in organisms like horses has been studied, providing a foundation for understanding the metabolic pathways of similar esters (Marsh et al., 1982).
Safety And Hazards
This would involve discussing any known hazards associated with the compound, such as toxicity or flammability. Information on how to handle and store the compound safely might also be provided.
Future Directions
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I hope this general outline is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
properties
IUPAC Name |
methyl 3-(diethoxyphosphorylmethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19O5P/c1-4-17-19(15,18-5-2)10-11-7-6-8-12(9-11)13(14)16-3/h6-9H,4-5,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDOFGBVULDGDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC(=CC=C1)C(=O)OC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(diethoxyphosphoryl)methyl]benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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